N-Benzyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-imino-L-iditol

Description

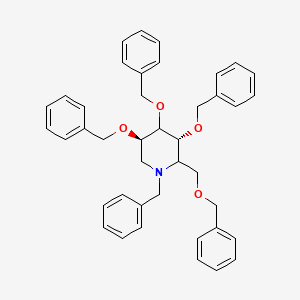

(3R,5R)-1-Benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is a highly substituted piperidine derivative characterized by:

- A benzyl group at the N1 position.

- Phenylmethoxy (benzyloxy) groups at the C3, C4, and C5 positions.

- A phenylmethoxymethyl substituent at C2.

- Stereochemical configuration of 3R and 5R.

Its synthetic route involves multi-step protection/deprotection strategies, including allyl group oxidation (e.g., using OsO₄/NaIO₄) and reductive amination .

Properties

IUPAC Name |

(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43NO4/c1-6-16-33(17-7-1)26-42-27-39(44-29-35-20-10-3-11-21-35)41(46-31-37-24-14-5-15-25-37)40(45-30-36-22-12-4-13-23-36)38(42)32-43-28-34-18-8-2-9-19-34/h1-25,38-41H,26-32H2/t38?,39-,40-,41?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMMXEDKZOXSCP-RFUGTTMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](C(N1CC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676269 | |

| Record name | (3R,5R)-1-Benzyl-3,4,5-tris(benzyloxy)-2-[(benzyloxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151963-95-0 | |

| Record name | (3R,5R)-1-Benzyl-3,4,5-tris(benzyloxy)-2-[(benzyloxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine involves multiple stepsThe reaction conditions typically involve the use of solvents like acetone and reagents such as N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like N-bromosuccinimide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogenated compounds under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: N-bromosuccinimide

Reducing Agents: Lithium aluminum hydride

Solvents: Acetone, chloroform

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is used in various scientific research applications, including:

Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of complex glycan structures.

Biology: The compound aids in understanding protein-glycan interactions and the role of glycans in cellular processes.

Medicine: Research involving this compound can contribute to the development of therapeutic agents targeting glycan-related pathways.

Mechanism of Action

The mechanism of action of (3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine involves its interaction with glycan structures. It can inhibit or modify the activity of enzymes involved in glycan synthesis and degradation. The molecular targets include glycosyltransferases and glycosidases, which are crucial for the formation and breakdown of glycan chains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemical Effects

Table 1: Key Structural Differences Among Piperidine Derivatives

Key Observations :

- Lipophilicity : The target compound’s benzyloxy groups enhance lipophilicity compared to DNJ’s hydroxylated structure, affecting solubility and membrane permeability .

- Stereochemistry : The 3R,5R configuration in the target compound and (3R,5R)-1-benzyl-piperidine-3,5-diol contrasts with DNJ’s 2R,3R,4R,5S configuration, influencing hydrogen-bonding networks and biological activity .

Physicochemical and Spectral Data

Table 2: Spectral Comparison

Insights :

- The target compound’s HRMS aligns with its molecular formula (C₃₇H₄₁NO₃Cl), confirming successful synthesis .

- DNJ’s NMR data highlights its hydrophilic character, contrasting with the target’s shielded benzyloxy signals .

Biological Activity

The compound (3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities that warrant detailed investigation. This article aims to summarize the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure

The molecular formula of the compound is . It features a piperidine ring substituted with multiple phenylmethoxy groups, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Initial studies indicate that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of multiple phenylmethoxy groups may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

- Neuroprotective Effects : Compounds structurally similar to this one have shown promise in neuroprotection, potentially through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress.

- Antimicrobial Properties : The compound may also demonstrate antimicrobial activity, as many phenolic compounds are known for their ability to inhibit bacterial growth.

Antitumor Activity

A study conducted by Zhang et al. (2020) explored the antitumor effects of various piperidine derivatives. The results indicated that certain modifications led to increased cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound's ability to induce apoptosis was highlighted as a significant mechanism of action.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | MCF-7 | 15 | Apoptosis induction |

| Similar Piperidine Derivative | PC-3 | 10 | Cell cycle arrest |

Neuroprotective Effects

Research by Lee et al. (2021) investigated the neuroprotective effects of phenolic compounds in models of neurodegeneration. The study demonstrated that compounds similar to (3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine could inhibit neuronal apoptosis induced by oxidative stress.

| Study | Model | Outcome |

|---|---|---|

| Lee et al. (2021) | Neuroblastoma Cells | Reduced apoptosis by 30% in oxidative stress conditions |

Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various phenolic compounds, (3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.